4-Isothiocyanatobenzoyl chloride
Overview
Description
4-Isothiocyanatobenzoyl chloride is an organic compound with the chemical formula C8H4ClNOS. It is a derivative of benzoyl chloride, where the para position of the benzene ring is substituted with an isothiocyanate group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatobenzoyl chloride typically involves the reaction of 4-aminobenzoyl chloride with thiophosgene. The reaction proceeds as follows:
Starting Material: 4-aminobenzoyl chloride.
Reagent: Thiophosgene (CSCl2).
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety due to the toxic nature of thiophosgene .
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding thioureas and esters.
Addition Reactions: Can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols.
Solvents: Dichloromethane, tetrahydrofuran (THF).
Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Major Products:
Thioureas: Formed from the reaction with amines.
Scientific Research Applications
4-Isothiocyanatobenzoyl chloride is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential in drug development due to its ability to form stable conjugates with biological molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-isothiocyanatobenzoyl chloride involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, forming stable thiourea linkages. This reactivity is exploited in various applications, including the labeling of proteins and other biomolecules .
Comparison with Similar Compounds
Benzoyl Chloride: Lacks the isothiocyanate group, making it less reactive towards nucleophiles.
Phenyl Isothiocyanate: Similar in reactivity but lacks the acyl chloride functionality, limiting its use in certain synthetic applications
Uniqueness: 4-Isothiocyanatobenzoyl chloride is unique due to the presence of both the isothiocyanate and acyl chloride functionalities, making it a versatile reagent in organic synthesis and bioconjugation .
Properties
IUPAC Name |
4-isothiocyanatobenzoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-8(11)6-1-3-7(4-2-6)10-5-12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRKKGAKYQGUBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348476 | |
Record name | 4-isothiocyanatobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53611-24-8 | |
Record name | 4-isothiocyanatobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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